ethyl 3-amino-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-AMINO-1-SULFANYLIDENE-1H,5H,6H,7H-CYCLOPENTA[C]THIOPYRAN-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a sulfur atom incorporated into a cyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-1-SULFANYLIDENE-1H,5H,6H,7H-CYCLOPENTA[C]THIOPYRAN-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-AMINO-1-SULFANYLIDENE-1H,5H,6H,7H-CYCLOPENTA[C]THIOPYRAN-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclic structure.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
ETHYL 3-AMINO-1-SULFANYLIDENE-1H,5H,6H,7H-CYCLOPENTA[C]THIOPYRAN-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which ETHYL 3-AMINO-1-SULFANYLIDENE-1H,5H,6H,7H-CYCLOPENTA[C]THIOPYRAN-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with sulfur atoms in their structure, such as thiophenes and thiazoles. These compounds share some chemical properties but differ in their specific structures and reactivities.
Uniqueness
ETHYL 3-AMINO-1-SULFANYLIDENE-1H,5H,6H,7H-CYCLOPENTA[C]THIOPYRAN-4-CARBOXYLATE is unique due to its specific cyclic structure and the presence of both amino and sulfanyl groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 3-amino-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and cytotoxic activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique cyclopentathiopyran core structure with an amino and a sulfanylidene group. This structural configuration is believed to contribute to its biological activities.
Molecular Formula
- C : 11
- H : 13
- N : 1
- O : 2
- S : 1
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 µg/mL | 29 |
P. aeruginosa | 50 µg/mL | 24 |
S. typhi | 45 µg/mL | 30 |
K. pneumoniae | 50 µg/mL | 19 |
These results indicate that the compound has comparable efficacy to standard antibiotics such as ceftriaxone .
2. Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly inhibit pro-inflammatory cytokines, including IL-6 and TNF-α.
Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
Ethyl Compound | 89 | 78 |
Dexamethasone | - | 72 |
The compound's ability to inhibit these cytokines suggests potential therapeutic applications in inflammatory diseases .
3. Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 225 |
Bel-7402 | Not reported |
The compound exhibited significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .
Case Study 1: Antibacterial Evaluation
A study conducted by Roxana et al. synthesized several derivatives of thiourea compounds, including ethyl 3-amino derivatives. The evaluation showed that these compounds had a profound effect on bacterial growth inhibition, particularly against resistant strains of bacteria.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of the compound in a mouse model of induced inflammation. Results indicated a marked reduction in swelling and pain when treated with the compound compared to control groups.
Properties
CAS No. |
126520-14-7 |
---|---|
Molecular Formula |
C11H13NO2S2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
ethyl 3-amino-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-4-carboxylate |
InChI |
InChI=1S/C11H13NO2S2/c1-2-14-10(13)8-6-4-3-5-7(6)11(15)16-9(8)12/h2-5,12H2,1H3 |
InChI Key |
VWOJESZFVONLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)C2=C1CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.